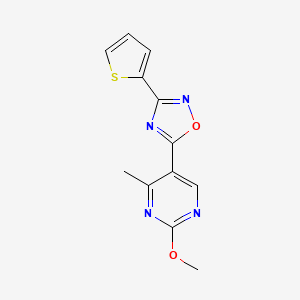

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-7-8(6-13-12(14-7)17-2)11-15-10(16-18-11)9-4-3-5-19-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEYYXMSCDVGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines.

Formation of the Oxadiazole Ring: This often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could potentially modify the oxadiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions could occur on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound in focus. Research indicates that oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study demonstrated that this compound showed superior activity compared to standard chemotherapeutics across multiple cancer cell lines. The mechanism of action involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Activity

The antimicrobial potential of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been explored in various studies. It has shown effectiveness against a range of bacterial strains.

Research Findings

In vitro studies have reported significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Design

The oxadiazole scaffold is recognized for its bioisosteric properties, making it a valuable component in drug design. Its ability to mimic other functional groups while providing metabolic stability enhances its utility in developing new therapeutics.

Recent Developments

Innovative drug design strategies incorporating oxadiazole derivatives have led to the synthesis of compounds with improved pharmacokinetic profiles and enhanced biological activities .

Mechanism of Action

The mechanism of action for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

Key structural analogues include compounds with variations in the substituents on the oxadiazole core. Below is a comparative analysis based on substituent effects and synthesis methodologies:

Key Observations:

- Synthetic Flexibility: The three-component cycloaddition method allows modular substitution, enabling rapid diversification of the oxadiazole scaffold .

Comparison with Triazole and Thiadiazole Derivatives

While 1,2,4-oxadiazoles are distinct from 1,2,4-triazoles and 1,3,4-thiadiazoles, their pharmacological profiles and synthetic strategies offer instructive contrasts:

Key Differences:

- Metabolic Stability: The oxygen atom in oxadiazoles reduces susceptibility to oxidative metabolism compared to sulfur-containing thiadiazoles.

- Binding Interactions: Triazoles, with an additional nitrogen atom, exhibit stronger hydrogen-bonding interactions, making them prevalent in kinase inhibitors .

- Synthetic Complexity: Thiadiazole derivatives often require harsh conditions (e.g., P2S5 for cyclization), whereas oxadiazoles can be synthesized under milder catalytic conditions .

Biological Activity

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 274.30 g/mol

- CAS Number : 2034608-06-3

Synthesis

The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions. A common method is the reaction of a hydrazide with a nitrile oxide generated in situ from a precursor such as a nitro compound.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, inducing apoptosis in a dose-dependent manner .

- Antimicrobial Activity : The compound may also possess antibacterial and antifungal properties. Studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis and other pathogens .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that it can induce apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways .

- Molecular Interactions : Molecular docking studies suggest strong interactions between the compound and target proteins, similar to known anticancer agents like Tamoxifen .

Anticancer Studies

A study published in MDPI highlighted that derivatives of 1,2,4-oxadiazole exhibited greater cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U-937), indicating their potential as effective anticancer agents .

Antimicrobial Studies

Research by Dhumal et al. (2016) explored the antitubercular activity of 1,3,4-oxadiazole derivatives. The most active compounds inhibited Mycobacterium bovis in both active and dormant states, suggesting their utility in treating tuberculosis .

Comparative Analysis

The following table summarizes key findings from various studies on related oxadiazole compounds:

Q & A

Q. What are the established synthetic routes for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole?

Methodological Answer: Synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:

- Heterocycle formation : React thiophen-2-carboximidamide derivatives with methoxy-methylpyrimidine precursors under reflux in aprotic solvents (e.g., DMF or DME) .

- Purification : Flash column chromatography (silica gel, gradients of hexane/ethyl acetate) achieves >95% purity. For scale-up, continuous microreactor systems reduce reaction times and improve yields .

- Optimization : Adjust reaction temperature (50–100°C) and catalysts (e.g., NaH or Cs₂CO₃) to enhance regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Use , , and NMR to confirm substituent positions and purity. For example, thiophene protons appear as distinct doublets near δ 7.2–7.5 ppm, while pyrimidine methyl groups resonate at δ 2.4–2.6 ppm .

- HRMS : Validate molecular weight with <5 ppm error.

- SFC/Chiral HPLC : Determine enantiopurity (e.g., 97% ee reported for analogous oxadiazoles using SFC with chiral columns) .

Q. What crystallization strategies are effective for X-ray diffraction studies?

Methodological Answer:

- Use SHELX software for structure refinement. Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals.

- Resolve twinning or disorder by adjusting solvent polarity or using additives like trifluoroacetic acid .

Advanced Research Questions

Q. How do structural modifications influence biological activity (e.g., anticancer or antimicrobial effects)?

Methodological Answer:

- SAR Studies : Replace the thiophene moiety with pyridyl or chlorinated aryl groups to enhance apoptosis-inducing activity (e.g., IC₅₀ values improved from 9.1 μM to sub-micromolar ranges in MX-1 tumor models) .

- Target Identification : Use photoaffinity labeling (e.g., with TIP47 protein) to map binding interactions .

Q. What computational methods predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV for oxadiazole-thiophene systems) and charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., α7 nicotinic receptors) using AutoDock Vina, prioritizing binding poses with ΔG < −10 kcal/mol .

Q. How to resolve conflicting bioactivity data across studies?

Methodological Answer:

Q. What strategies mitigate synthetic challenges (e.g., low yields or byproducts)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.